N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Overview
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ABT-594 and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Radioligands for Neuroimaging
- PET Imaging Ligands : Compounds similar to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains (Fujinaga et al., 2012).
Antipsychotic Potential
- mGluR1 Antagonist : A related compound was identified as a potent mGluR1 antagonist, showing promising antipsychotic-like effects in several animal models and potential for elucidation of mGluR1 functions in humans (Satoh et al., 2009).
Anticonvulsant and Neuroprotective Agents
- Benzothiazole Derivatives : New benztriazoles with a mercapto-triazole and other heterocycle substituents have been synthesized and evaluated for anticonvulsant activity and neurotoxicity, showing potent results and lower neurotoxicity (Liu et al., 2016).
Antimicrobial Properties
- Fluorobenzamides as Antimicrobial Agents : Research on 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide derivatives revealed enhanced antimicrobial activity, particularly against selected bacterial and fungal strains (Desai et al., 2013).
Cancer Research
- Anticancer Schiff Bases : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed, synthesized, and evaluated for their biological activities, including DNA protective ability and antimicrobial activity against specific strains (Gür et al., 2020).
Miscellaneous Applications
- Photodynamic Therapy : Research on benzothiazole derivatives with potential applications in photodynamic therapy for cancer treatment has been conducted (Pişkin et al., 2020).
- Photo-degradation Studies : Studies on the photo-degradation behavior of thiazole-containing compounds, particularly in pharmaceutical contexts, have been carried out (Wu et al., 2007).
Future Directions
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-8-5-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-3-6-14(20)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKFRUFUKEKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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